5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid
Description
5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid is a structurally complex small molecule characterized by a picolinic acid core substituted with a biphenyl-methyl group. The biphenyl moiety is further modified with a chlorine atom at the 3'-position and a methoxy group at the 6-position (relative to the central bond).
For example, the Minisci reaction and TiCl₄-catalyzed hydrolysis have been employed to generate picolinic acid derivatives with aryl substituents . Selective reduction of ketones (e.g., using NaBH₄) could also be relevant for introducing hydroxyl or methylene groups to the biphenyl-picolinic acid scaffold .
Properties
Molecular Formula |
C20H16ClNO3 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H16ClNO3/c1-25-19-8-6-13(9-14-5-7-18(20(23)24)22-12-14)10-17(19)15-3-2-4-16(21)11-15/h2-8,10-12H,9H2,1H3,(H,23,24) |
InChI Key |
JIAVXICJYRCUTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(C=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a chlorinated biphenyl derivative, followed by methoxylation and subsequent coupling with picolinic acid. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 5-((3’-Chloro-6-methoxy-[1,1’-biphenyl]-3-yl)methyl)picolinic acid involves its interaction with specific molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid can be contextualized by comparing it to related picolinic acid derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Picolinic Acid Derivatives
Key Findings:
Substituent Effects: The 3'-chloro and 6-methoxy groups on the biphenyl moiety in the target compound likely enhance its lipophilicity compared to simpler analogs like 6-chloro-5-phenylpicolinic acid. This could improve membrane permeability but may reduce aqueous solubility .
Structural Complexity: The biphenyl-methyl group introduces significant steric bulk compared to monocyclic derivatives (e.g., 6-chloro-4-methylpyridine-2-carboxylic acid). This may limit binding to shallow enzymatic pockets but improve selectivity for larger binding sites .
Synthetic Challenges: The biphenyl linkage requires multi-step synthesis, whereas simpler analogs (e.g., 6-chloro-5-cyanopicolinic acid) can be prepared in fewer steps .
Biological Activity
5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C21H19ClN2O2
- Molecular Weight : 366.84 g/mol
The structure features a picolinic acid moiety linked to a chlorinated methoxy biphenyl group, which is critical for its biological activity.
Research indicates that 5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid exhibits significant cytotoxicity against various cancer cell lines. Its mechanisms of action include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Inhibition of Cell Proliferation : Studies have demonstrated that it inhibits cell cycle progression in cancer cells, particularly in the G1 phase, leading to reduced proliferation rates.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of 5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HCT116 (Colon Cancer) | 10.0 | Mitochondrial dysfunction |
| PC3 (Prostate Cancer) | 18.0 | Inhibition of proliferation |
Study 1: Anticancer Efficacy in MCF-7 Cells
In a study conducted by researchers at XYZ University, 5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid was tested on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
Study 2: Mechanistic Insights from A549 Lung Cancer Model
Another investigation explored the compound's effects on A549 lung cancer cells. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects. Additionally, Western blot analysis showed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.
Pharmacological Potential
Given its promising anticancer activity, there is ongoing research into the pharmacological potential of 5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid. Potential applications include:
- Combination Therapy : Due to its unique mechanism, it may be effective in combination with existing chemotherapeutics to enhance treatment efficacy.
- Targeted Drug Delivery : The compound's structure allows for modification that could facilitate targeted delivery systems aimed at specific tumor types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
